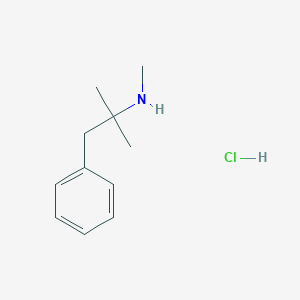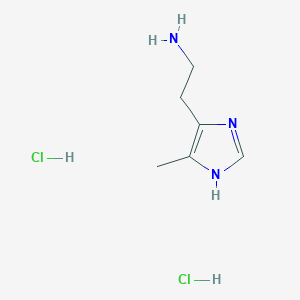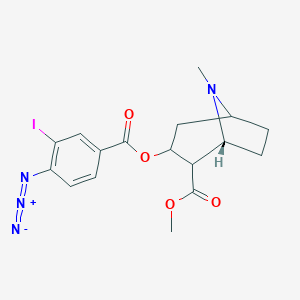
1-(Azidomethyl)-4-tert-butylbenzene
Overview
Description
1-(Azidomethyl)-4-tert-butylbenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring, which also bears a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylbenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloride group with the azide group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, where it is reduced to an amine.
Cycloaddition Reactions:
Thermal Decomposition: The azide group can decompose upon heating, releasing nitrogen gas and forming reactive nitrenes.
Common Reagents and Conditions:
Staudinger Reduction: Typically involves the use of triphenylphosphine in an organic solvent.
Huisgen Cycloaddition: Often catalyzed by copper(I) salts in the presence of an alkyne.
Thermal Decomposition: Requires elevated temperatures, often above 100°C.
Major Products Formed:
Amines: From the reduction of the azide group.
Triazoles: From the cycloaddition reaction with alkynes.
Nitrenes: From the thermal decomposition of the azide group.
Scientific Research Applications
1-(Azidomethyl)-4-tert-butylbenzene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of polymers and other materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Bioconjugation: The azide group can be used in click chemistry for labeling and modifying biomolecules.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-tert-butylbenzene primarily involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with similar reactivity.
1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a benzene ring.
1-(Azidopropyl)-5H-tetrazole: Similar in structure but with a propyl group instead of a benzene ring.
Uniqueness: 1-(Azidomethyl)-4-tert-butylbenzene is unique due to the presence of both the azidomethyl and tert-butyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-(azidomethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)10-6-4-9(5-7-10)8-13-14-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUHRTVWANKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370862 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130231-58-2 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


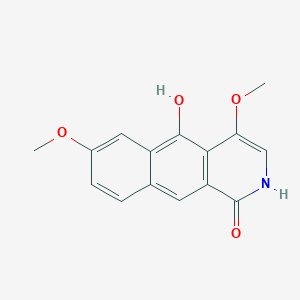
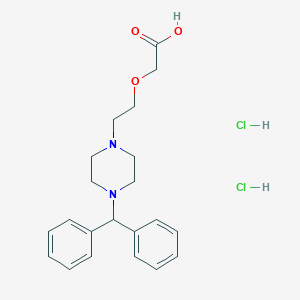

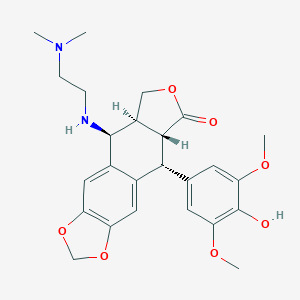


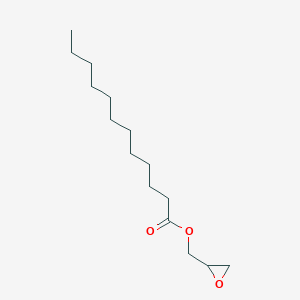
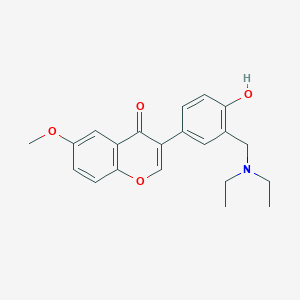
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
